molecular formula C3H7FO3S B1382835 3-Hydroxypropane-1-sulfonyl fluoride CAS No. 1803600-26-1

3-Hydroxypropane-1-sulfonyl fluoride

Cat. No.: B1382835
CAS No.: 1803600-26-1
M. Wt: 142.15 g/mol
InChI Key: FTKNVFKAXCNTQM-UHFFFAOYSA-N
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Description

3-Hydroxypropane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C3H7FO3S and a molecular weight of 142.15 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique and diverse properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxypropane-1-sulfonyl fluoride can be synthesized through a one-pot synthesis from sulfonates or sulfonic acids . This method involves mild reaction conditions using readily available and easy-to-operate reagents . The process is efficient and facilitates the enrichment of the sulfonyl fluoride library .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using phase transfer catalysts and fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Fluorinating Agents: Such as potassium fluoride (KF) and potassium hydrogen difluoride (KHF2).

    Phase Transfer Catalysts: Such as 18-crown-6-ether in acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, these reactions yield various sulfonyl fluoride derivatives .

Scientific Research Applications

3-Hydroxypropane-1-sulfonyl fluoride has found applications in several scientific research fields, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: The compound serves as a reactive probe for studying protein interactions and enzyme mechanisms.

    Drug Discovery: It is utilized in the development of novel pharmaceuticals due to its unique reactivity and stability.

    Materials Science: The compound is employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxypropane-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride electrophile . This compound can form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity . The molecular targets and pathways involved include active-site amino acids in enzymes, which can be inactivated through covalent modification .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties.

    (2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A commonly used serine protease inhibitor.

    Sulfuryl Fluoride (SO2F2): Utilized as a fluorosulfonylating reagent.

Uniqueness

3-Hydroxypropane-1-sulfonyl fluoride is unique due to its combination of a hydroxyl group and a sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-hydroxypropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKNVFKAXCNTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290625
Record name 3-Hydroxy-1-propanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-26-1
Record name 3-Hydroxy-1-propanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-propanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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